N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide
Description
N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a carbamoylphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-7-11(16-8-17)13(19)15-6-9-3-2-4-10(5-9)12(14)18/h2-5,7-8H,6H2,1H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUBKSBFNYUOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NCC2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the condensation of aldehydes with amines and nitriles under acidic or basic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with the imidazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as nickel or palladium, to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Carbamoyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted imidazole compounds .
Scientific Research Applications
N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(3-Carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but contains a pyrazole ring instead of an imidazole ring.
4-Amino-N-(4-carbamoylphenyl)benzamide: Contains a benzamide group instead of an imidazole ring.
Uniqueness
N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties.
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